molecular formula C21H12N6O2S2 B11408122 7-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

7-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11408122
M. Wt: 444.5 g/mol
InChI Key: ZZHCWQJZRCAJPI-UHFFFAOYSA-N
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Description

7-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound that features a unique structure combining a thiadiazole ring with a triazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide . The benzylsulfanyl group is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzylsulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzylsulfanyl position.

Scientific Research Applications

7-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzylsulfanyl group may enhance the compound’s binding affinity to its targets, leading to increased biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is unique due to its triazatricyclo framework, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H12N6O2S2

Molecular Weight

444.5 g/mol

IUPAC Name

7-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C21H12N6O2S2/c22-11-14-10-15-17(23-16-8-4-5-9-26(16)19(15)29)27(18(14)28)20-24-25-21(31-20)30-12-13-6-2-1-3-7-13/h1-10H,12H2

InChI Key

ZZHCWQJZRCAJPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)N3C4=C(C=C(C3=O)C#N)C(=O)N5C=CC=CC5=N4

Origin of Product

United States

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